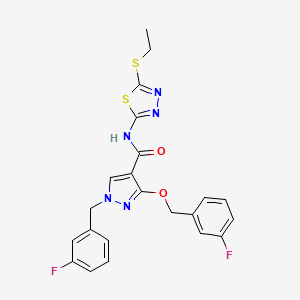

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Description

This compound is a pyrazole-carboxamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethylthio group and dual 3-fluorobenzyl moieties.

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N5O2S2/c1-2-32-22-27-26-21(33-22)25-19(30)18-12-29(11-14-5-3-7-16(23)9-14)28-20(18)31-13-15-6-4-8-17(24)10-15/h3-10,12H,2,11,13H2,1H3,(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGOICVVOOHLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.

Compound Structure and Synthesis

The molecular formula for this compound is C18H20F2N4O2S, with a molecular weight of approximately 382.44 g/mol. The structure features a thiadiazole ring, which is known for its role in drug design due to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of key precursors under controlled conditions. Common reagents include:

- Thionyl chloride for chlorination.

- Amines for amide formation.

- Solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) for reaction medium.

Biological Activity

The biological activity of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide has been explored in several studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 3-Ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methylisoxazolecarboxamide | Antimicrobial against bacteria | |

| N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(5-methylpyrimidin)acetamide | Potential anticancer activity |

The thiadiazole moiety contributes to these activities by enhancing the compound's ability to interact with microbial targets.

Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory properties of thiadiazole derivatives. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Anticancer Activity

Recent research has demonstrated that similar pyrazole-thiadiazole derivatives exhibit notable anticancer activity. For example:

- In vitro studies showed that certain derivatives inhibited the growth of cancer cell lines such as A549 (lung cancer) with IC50 values indicating potent activity (e.g., 5.176 µM) .

The anticancer mechanism is primarily attributed to the inhibition of key enzymes involved in tumor growth and proliferation.

Case Studies

Several case studies have evaluated the biological activity of related compounds:

- Thiadiazole Derivatives : A study reported that 2,5-disubstituted thiadiazoles demonstrated urease inhibition and exhibited promising anticancer properties against various human cancer cell lines .

- Pyrazole-Carboxamide Derivatives : Research indicated that these compounds could induce apoptosis in cancer cells and block cell cycle progression .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds with thiadiazole and pyrazole moieties exhibit significant anticancer potential. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For example, derivatives of similar structures have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The presence of the thiadiazole ring is associated with antimicrobial activity. Preliminary studies suggest that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide may exhibit antibacterial and antifungal properties. Compounds with similar structures have demonstrated efficacy against pathogens like Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

Compounds containing thiadiazole derivatives have been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for further development as an anti-inflammatory agent .

Agricultural Applications

Pesticidal Activity

The compound's structure suggests potential utility in agrochemicals as a pesticide or herbicide. Research on related compounds has indicated that thiadiazole derivatives can effectively control pests and diseases in crops by disrupting metabolic pathways in insects or fungal pathogens . This could lead to the development of environmentally friendly agricultural products.

Material Science Applications

Polymer Chemistry

The incorporation of thiadiazole and pyrazole units into polymer matrices can enhance the thermal stability and mechanical properties of materials. Research into similar compounds has shown that they can be used to synthesize high-performance polymers with applications in coatings, electronics, and nanotechnology .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives demonstrated that compounds with a similar structure to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism of action involved induction of apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

In a comparative study of several thiadiazole derivatives, the compound showed significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with analogs reported in the literature, particularly pyrazole-carboxamides and thiadiazole derivatives. Below is a comparative analysis based on substituent effects, synthetic routes, and physicochemical properties.

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides) share a pyrazole-carboxamide backbone but differ in substituents. Key distinctions include:

Key Observations :

- The ethylthio group in the target compound may enhance solubility compared to chloro or cyano substituents in 3a–3p, which are more electron-withdrawing and could reduce bioavailability.

- Dual 3-fluorobenzyl groups in the target compound likely increase lipophilicity (predicted logP >3) compared to mono-fluorinated analogs (e.g., 3d with logP ~2.5).

Thiadiazole-Containing Analogs ()

The compound 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide shares a thiadiazole moiety but differs in core structure:

Key Observations :

- The ethylthio group in the target compound may offer metabolic stability over methyl substituents due to reduced oxidative susceptibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.